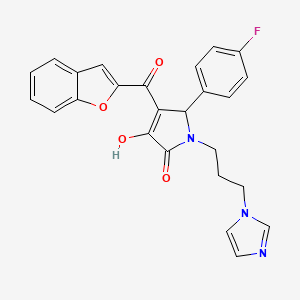

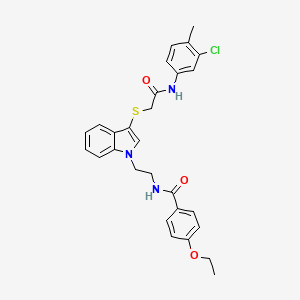

1-(3-(1H-imidazol-1-yl)propyl)-4-(benzofuran-2-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Novel Syntheses of Hexahydro-1H-pyrrolo[1,2-a]imidazoles and Octahydroimidazo[1,2-a]pyridines

The study presents a method for synthesizing hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines, which are derivatives of imidazole. The synthesis involves starting with succindialdehyde or glutaraldehyde, benzotriazole, and N-phenylethylenediamine. The resulting synthons are then reacted with various reagents to produce substituted derivatives. The configurations of these compounds were determined using NOE experiments and COSY techniques .

Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole Scaffolds

This paper discusses the synthesis of a new class of functionalized pyrazole scaffolds that contain a benzofuran moiety. The synthesis is a four-step process starting with o-alkyl derivative of salicyaldehyde, leading to 2-acetyl benzofuran, followed by a Claisen–Schmidt condensation reaction, and then coupling with benzoyl chlorides. The synthesized compounds were characterized and evaluated for antimicrobial and antioxidant activities. Some compounds showed excellent antimicrobial activity, while others displayed significant antioxidant efficacy .

Synthesis, Antioxidant, and Antimicrobial Activities of New Benzimidazole Derivatives

This research outlines the synthesis of new benzimidazole derivatives with potential antioxidant and antimicrobial activities. The synthesis pathway includes the formation of Schiff's bases, reaction with ethyl cyanoacetate, and subsequent reactions to form the final compounds. The antioxidant activity was assessed using a radical scavenging assay, and antimicrobial activity was tested against various pathogens. The study also includes quantitative structure–activity relationships and molecular docking to understand the activity of these compounds .

Heterocycles with a Benzothiadiazepine Moiety

The paper reports the synthesis of a novel sulfur-containing tetracyclic benzodiazepine. The synthesis starts from a pyrrolobenzothiadiazepine derivative and involves cycloaddition, reduction, and ring closure reactions. The structure of the final compound was confirmed by oxidation and other characterization methods. This study contributes to the field of heterocyclic chemistry by introducing a new benzodiazepine derivative with a unique structure .

Aplicaciones Científicas De Investigación

Enantioselectivity and Inhibition Properties

- Enantioselectivity in Inhibition of Aromatase (P450Arom): Compounds similar to the requested chemical, specifically enantiomers of 1-[(benzofuran-2-yl)-4-chlorophenylmethyl]imidazole and 4-fluoro compounds, demonstrate low stereospecificity as inhibitors of aromatase (P450Arom). This suggests potential applications in studying and manipulating enzyme activity related to steroid biosynthesis and hormone regulation (Khodarahmi et al., 1998).

Synthesis of Novel Compounds

- Synthesis of Heterocyclic Compounds Containing Benzofuran Moiety: Research indicates that various heterocyclic compounds, such as pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyridine, have been synthesized using components containing the benzofuran moiety. These syntheses contribute to the exploration of new pharmaceuticals and materials with diverse properties (Abdelhamid et al., 2012).

Potency in Aromatase Inhibition

- CYP19 Inhibition: Similar compounds, specifically benzofuran derivatives, have shown potent inhibitory activity against CYP19, an enzyme known as aromatase. This indicates potential applications in the development of drugs targeting estrogen biosynthesis, especially in the context of hormone-dependent diseases (Saberi et al., 2006).

Catalytic Synthesis

- Catalyzed Synthesis of Heterocycles: Compounds containing imidazole, such as IPr ligand (1,3-bis-(2,6-diisopropylphenyl)imidazol-2-ylidene), have been used in gold(I)-catalyzed reactions. These reactions have efficiently synthesized a variety of heterocycles, including benzofurans, suggesting a method for creating structurally diverse chemicals (Hashmi et al., 2012).

Therapeutic Applications

- Zinc-Organic Framework for Drug Loading: A zinc-based metal-organic framework (MOF) incorporating imidazole has been developed for drug loading, specifically 5-fluorouracil. This application highlights the potential for using such frameworks in targeted drug delivery systems (Qin et al., 2022).

Propiedades

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-2-(4-fluorophenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O4/c26-18-8-6-16(7-9-18)22-21(23(30)20-14-17-4-1-2-5-19(17)33-20)24(31)25(32)29(22)12-3-11-28-13-10-27-15-28/h1-2,4-10,13-15,22,31H,3,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOUGFWOTAZVNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=C(C(=O)N(C3C4=CC=C(C=C4)F)CCCN5C=CN=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(1H-imidazol-1-yl)propyl)-4-(benzofuran-2-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2546616.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyrazine](/img/structure/B2546617.png)

![6-Azaspiro[2.5]octan-5-one](/img/structure/B2546618.png)

![N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B2546620.png)

![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)

![3-Methyl-6-[5-(quinoline-6-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2546624.png)

![2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate](/img/structure/B2546625.png)

![3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2546637.png)